![molecular formula C17H30O4 B14352540 Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate CAS No. 90775-65-8](/img/structure/B14352540.png)
Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative, characterized by the presence of an oxane ring and a dec-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Commonly used solvents include toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, enhancing efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxane ring with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Acetone, ethanol, and other polar solvents are commonly used.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic pathways.
Receptor Binding: Binding to receptors to trigger or block signaling cascades.
Comparación Con Compuestos Similares
Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate can be compared with other similar compounds, such as:
Ethyl 10-[(tetrahydro-2H-pyran-2-yl)oxy]dec-2-enoate: Similar structure but with a tetrahydropyran ring.
Ethyl 10-[(oxolan-2-yl)oxy]dec-2-enoate: Contains an oxolane ring instead of an oxane ring.
Uniqueness
The presence of the oxane ring in this compound imparts unique reactivity and properties, distinguishing it from other similar compounds
Propiedades
Número CAS |
90775-65-8 |
|---|---|
Fórmula molecular |
C17H30O4 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
ethyl 10-(oxan-2-yloxy)dec-2-enoate |
InChI |
InChI=1S/C17H30O4/c1-2-19-16(18)12-8-6-4-3-5-7-10-14-20-17-13-9-11-15-21-17/h8,12,17H,2-7,9-11,13-15H2,1H3 |
Clave InChI |
LZXLEDKUYPPUAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


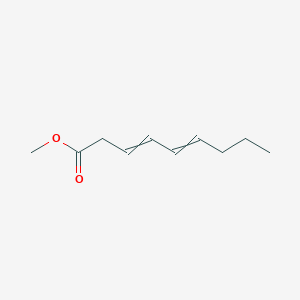
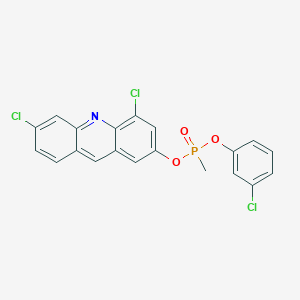

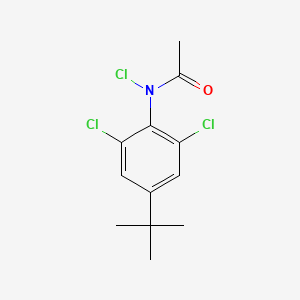
![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
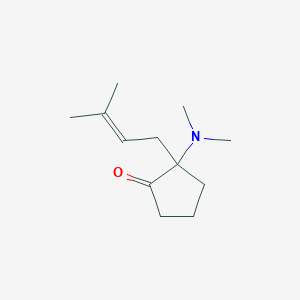
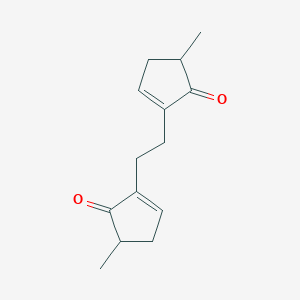
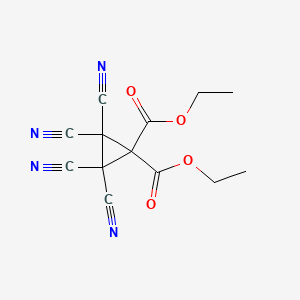
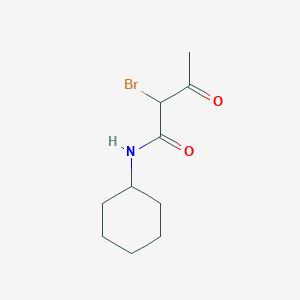
![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)

